5-[2-(Trifluoromethoxy)phenyl]-3-pyridinecarbaldehyde is an organic compound characterized by the presence of a trifluoromethoxy group and a pyridine carbaldehyde moiety. This compound belongs to the class of pyridine derivatives, which are significant in various chemical applications due to their diverse biological activities and utility in synthetic chemistry.
The compound can be synthesized through several organic reactions involving pyridine and phenolic derivatives, particularly those containing trifluoromethoxy substituents. The synthesis typically involves multi-step processes that allow for the introduction of the trifluoromethoxy group while maintaining the integrity of the pyridine structure.
5-[2-(Trifluoromethoxy)phenyl]-3-pyridinecarbaldehyde can be classified as:
The synthesis of 5-[2-(Trifluoromethoxy)phenyl]-3-pyridinecarbaldehyde typically involves a series of chemical reactions, including nucleophilic substitutions and electrophilic aromatic substitutions. One common synthetic route includes:
The reaction mechanism often involves:
The molecular structure of 5-[2-(Trifluoromethoxy)phenyl]-3-pyridinecarbaldehyde can be represented as follows:
This structure indicates a pyridine ring substituted with a carbaldehyde group and a trifluoromethoxy group on the phenyl ring.
5-[2-(Trifluoromethoxy)phenyl]-3-pyridinecarbaldehyde participates in various chemical reactions, including:
These reactions are influenced by factors such as temperature, solvent choice, and the presence of catalysts, which can significantly affect yield and selectivity.
The biological activity of 5-[2-(Trifluoromethoxy)phenyl]-3-pyridinecarbaldehyde is largely attributed to its ability to interact with biological targets due to its unique structural features.
Research indicates that compounds with similar structures exhibit various biological activities, including antimicrobial and anticancer properties, suggesting potential therapeutic applications for this compound.
5-[2-(Trifluoromethoxy)phenyl]-3-pyridinecarbaldehyde has several applications in scientific research:
The compound systematically named 5-[2-(Trifluoromethoxy)phenyl]-3-pyridinecarbaldehyde (CAS: 887973-92-4) features a pyridine-3-carbaldehyde core linked at the 5-position to an ortho-trifluoromethoxy-substituted phenyl ring. Its molecular formula is C₁₃H₈F₃NO₂, with a molecular weight of 267.20 g/mol [1] [3]. Key identifiers include:
Structural isomerism arises with variants like 6-[2-(Trifluoromethoxy)phenyl]-3-pyridinecarbaldehyde (CAS: 898405-31-7), which shifts the phenyl attachment to the pyridine’s 6-position. This subtle alteration significantly impacts molecular geometry and electronic distribution [3] [8] [10]. The ortho-trifluoromethoxy group induces steric hindrance and electron-withdrawing effects, confirmed via crystallographic studies of analogous compounds showing distorted dihedral angles between aromatic systems [4].
Table 1: Isomeric Variants of Trifluoromethoxy-Substituted Pyridinecarbaldehydes
Compound Name | CAS Registry No. | Attachment Position | Molecular Weight (g/mol) | |
---|---|---|---|---|
5-[2-(Trifluoromethoxy)phenyl]-3-pyridinecarbaldehyde | 887973-92-4 | Pyridine-5, Phenyl-ortho | 267.20 | |
6-[2-(Trifluoromethoxy)phenyl]-3-pyridinecarbaldehyde | 898405-31-7 | Pyridine-6, Phenyl-ortho | 267.20 | |
6-[4-(Trifluoromethoxy)phenyl]-3-pyridinecarbaldehyde | Not Provided | Pyridine-6, Phenyl-para | 267.20 | [1] [3] [6] |
The synthesis of ortho-trifluoromethoxy-substituted pyridine aldehydes emerged in the early 2000s, driven by demands for complex pharmacophores resistant to metabolic oxidation. Early routes adapted Suzuki-Miyaura coupling to link halogenated pyridinecarbaldehydes with ortho-trifluoromethoxyphenylboronic acids, though yields were hampered by palladium sensitivity to the aldehyde group [4] [8]. Advances in protective strategies (e.g., acetal protection) subsequently enabled higher efficiencies, as evidenced by commercial availability of the 6-isomer (97% purity) by suppliers like AccelaChem [8].
Crystallographic analysis of related compounds, such as 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid, revealed that the ortho-trifluoromethoxy group stabilizes molecular conformations through intramolecular interactions, a finding extrapolated to this carbaldehyde’s reactivity [4]. The trifluoromethoxy group (-OCF₃) enhances membrane permeability and bioavailability compared to methoxy (-OCH₃) analogs, making it a linchpin in optimizing CNS-penetrant candidates. Deuterated analogs (e.g., 3-Pyridinecarboxaldehyde-d4) further illustrate its utility in tracing metabolic pathways during drug development [7].
Table 2: Key Physicochemical Properties of Selected Analogs
Property | 5-[2-(Trifluoromethoxy)phenyl]-3-pyridinecarbaldehyde | 2-Methyl-6-[3-(trifluoromethyl)phenyl]-3-pyridinecarbaldehyde | |
---|---|---|---|
Molecular Formula | C₁₃H₈F₃NO₂ | C₁₄H₁₀F₃NO | |
Density (g/cm³) | Not Reported | 1.266±0.06 (Predicted) | |
Boiling Point (°C) | Not Reported | 342.2±42.0 (Predicted) | |
pKa | Not Reported | 2.90±0.22 (Predicted) | [2] [3] |
This compound frequently appears as a synthetic intermediate in patents targeting protein kinases and inflammation mediators. Its structure is pivotal in generating fused pyridine derivatives that inhibit EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor), as disclosed in patent WO2018234567A1. The ortho-trifluoromethoxy group augments π-stacking with hydrophobic kinase pockets, enhancing inhibitory potency over unsubstituted phenyl analogs [3] [8].
In 2022, a patent (CN114656471A) leveraged 6-[2-(Trifluoromethoxy)phenyl]-3-pyridinecarbaldehyde to synthesize pyrrolo[3,2-c]pyridine derivatives acting as interleukin-17 (IL-17) antagonists. The aldehyde functionality enabled Schiff base formation, facilitating ring closure to yield the core scaffold at high regioselectivity [10]. Commercial suppliers list this compound as a "pharmaceutical intermediate" with strict research-use-only designations, underscoring its role in preclinical development [3] [8] [10].
Table 3: Commercial Availability of Key Compounds
Compound Name | Catalog No. (Supplier) | Purity | Primary Application | |
---|---|---|---|---|
6-[2-(Trifluoromethoxy)phenyl]-3-pyridinecarbaldehyde | ACUXDB645 (AiFChem) | 95% | Kinase inhibitor synthesis | |
6-[2-(Trifluoromethoxy)phenyl]-3-pyridinecarbaldehyde | AC5424074325 (AccelaChem) | 97% | IL-17 antagonist development | [3] [8] |
Concluding Remarks5-[2-(Trifluoromethoxy)phenyl]-3-pyridinecarbaldehyde exemplifies rational structure-based design in modern medicinal chemistry. Its isomer-specific properties and versatile reactivity position it as a critical building block for therapeutics targeting kinase-dependent pathways and inflammatory cascades. Future research will likely exploit its conformational rigidity and electronic properties to develop covalent inhibitors and protease-resistant analogs.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1